molecular formula C20H15N3O3S B11594605 methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B11594605
M. Wt: 377.4 g/mol
InChI Key: LSZJUHHJTYHZGX-WJDWOHSUSA-N
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Description

Methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole ring system

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization steps and large-scale esterification processes. The reaction conditions are carefully controlled to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in designing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Uniqueness

Compared to these similar compounds, methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural variation can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.

Biological Activity

Methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of thiazolotriazoles. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O3SC_{20}H_{16}N_{4}O_{3}S with a molecular weight of 392.4 g/mol. The IUPAC name is 2-[4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide. The structure includes a thiazole ring fused with a triazole ring and a phenoxyacetamide group.

Property Value
Molecular FormulaC20H16N4O3S
Molecular Weight392.4 g/mol
IUPAC Name2-[4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolotriazole derivatives. For instance, compounds similar to methyl 4-{(Z)-...} have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

A specific derivative exhibited an IC50 value of 64.5 μg/mL against HEK-293 cells and showed enhanced apoptosis in MDA-MB-231 cells by increasing levels of pro-apoptotic markers like P53 and Bax while decreasing anti-apoptotic Bcl-2 levels .

Antimicrobial Activity

Thiazolotriazoles have also been evaluated for their antimicrobial properties. Compounds derived from this class have shown effectiveness against various bacterial strains. For example, certain derivatives displayed significant antibacterial activity against pathogenic bacteria such as E. coli and Staphylococcus aureus .

The biological activity of methyl 4-{(Z)-...} is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor activity leading to changes in cell signaling.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis .

Study on Anticancer Properties

In a study focusing on thiazolotriazole derivatives, it was found that one compound significantly inhibited tubulin polymerization in cancer cells. This disruption led to altered microtubule dynamics and ultimately induced apoptosis .

Study on Antimicrobial Efficacy

Another study evaluated various thiazolotriazole compounds for their antibacterial properties. The results indicated that these compounds not only inhibited bacterial growth but also had a low toxicity profile against normal human cells .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H15N3O3S/c1-12-5-3-4-6-15(12)17-21-20-23(22-17)18(24)16(27-20)11-13-7-9-14(10-8-13)19(25)26-2/h3-11H,1-2H3/b16-11-

InChI Key

LSZJUHHJTYHZGX-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

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